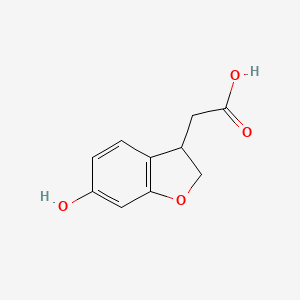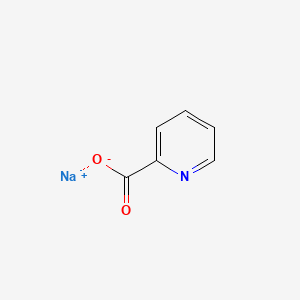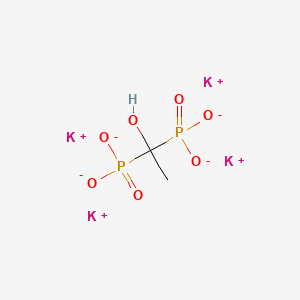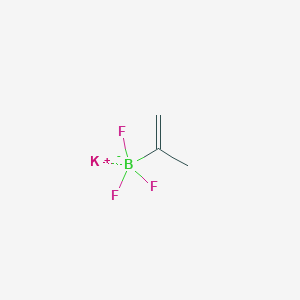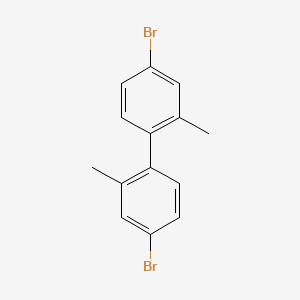
4,4'-Dibromo-2,2'-dimethylbiphenyl
Descripción general
Descripción
4,4’-Dibromo-2,2’-dimethylbiphenyl is a chemical compound with the formula C14H12Br2. It has a molecular weight of 340.05 .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromo-2,2’-dimethylbiphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with two bromine atoms and two methyl groups attached to the carbon atoms at the 4,4’ positions .Physical And Chemical Properties Analysis
4,4’-Dibromo-2,2’-dimethylbiphenyl has a predicted density of 1.548±0.06 g/cm3 and a predicted boiling point of 353.4±37.0 °C .Aplicaciones Científicas De Investigación
Optical Nonlinearity
4,4'-Dibromo-2,2'-dimethylbiphenyl and similar compounds demonstrate interesting nonlinear optical properties. For instance, the optical nonlinearity of related dimethylbiphenyl compounds has been studied using a Z-scan technique, revealing potential applications in optical devices due to their reverse saturable absorption (RSA) mechanism (Zidan, Al-Ktaifani, & Allahham, 2015).
Electrochemical Synthesis and Polymerization
Electrochemical synthesis of poly(4,4'-biphenylenevinylene)s (PBPVs) from 2,2'-substituted 4,4'-dimethylbiphenyls offers insights into the creation of conductive polymers. These polymers, formed through the cathodic reduction of dibromomethyl biphenyls, showcase good yields and conductivity after doping with iodine vapors (Gruber & Li, 1999).
Catalysis and Chemical Formation
The formation of 4,4'-dimethylbiphenyl has been explored in reactions like the Ullmann coupling reaction, highlighting the role of various catalysts and the influence of reaction conditions on selectivity and activity. This research is fundamental in understanding the catalytic processes involved in the formation of such biphenyl compounds (Roberge & Hölderich, 2000).
Molecular Structure Analysis
Studies on the molecular structure of similar dimethylbiphenyl compounds, like 4,4'-diamino-3,3'-dimethylbiphenyl, provide valuable insights into the geometrical configurations of these molecules. This information is crucial in understanding their chemical and physical properties (Chawdhury, Hargreaves, & Sullivan, 1968).
Propiedades
IUPAC Name |
4-bromo-1-(4-bromo-2-methylphenyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPQHVSIHVFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=C(C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629872 | |
| Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-dimethylbiphenyl | |
CAS RN |
31458-17-0 | |
| Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




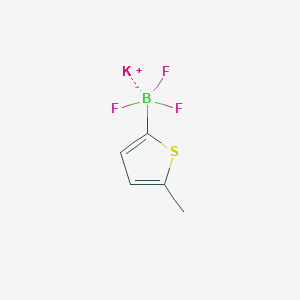

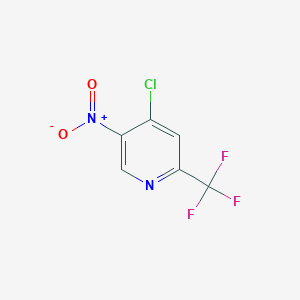


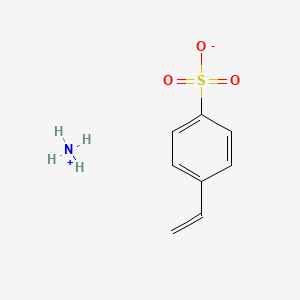
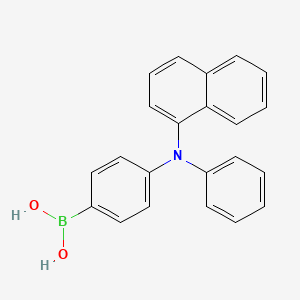

![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
